6-Ethoxy-4-propylquinoline
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Overview
Description
6-Ethoxy-4-propylquinoline is a derivative of quinoline, an aromatic nitrogen-containing heterocyclic compound. Quinoline and its derivatives are known for their wide range of biological and pharmacological activities .
Preparation Methods
The synthesis of 6-Ethoxy-4-propylquinoline can be achieved through several methods. One common approach involves the use of quinoline derivatives as starting materials, followed by ethoxylation and propylation reactions under specific conditions . Industrial production methods often employ catalysts to enhance the efficiency and yield of the synthesis process. For instance, the use of NaHSO4·SiO2 as a heterogeneous and reusable catalyst has been reported to be effective in the synthesis of quinoline derivatives .
Chemical Reactions Analysis
6-Ethoxy-4-propylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline compounds .
Scientific Research Applications
6-Ethoxy-4-propylquinoline has a broad range of applications in scientific research:
Mechanism of Action
The mechanism by which 6-Ethoxy-4-propylquinoline exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
6-Ethoxy-4-propylquinoline can be compared with other quinoline derivatives such as:
4-Bromo-6-methoxy-2-propylquinoline: This compound has similar structural features but differs in its bromine and methoxy substituents.
6-Ethoxy-2-methylquinoline: Another derivative with an ethoxy group but a different alkyl substituent.
The uniqueness of this compound lies in its specific ethoxy and propyl groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C14H17NO |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
6-ethoxy-4-propylquinoline |
InChI |
InChI=1S/C14H17NO/c1-3-5-11-8-9-15-14-7-6-12(16-4-2)10-13(11)14/h6-10H,3-5H2,1-2H3 |
InChI Key |
BBPABNWCHFYHMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C2C=C(C=CC2=NC=C1)OCC |
Origin of Product |
United States |
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